3-Bromo-2-nitrobenzenesulphonyl chloride
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Overview
Description
3-Bromo-2-nitrobenzenesulphonyl chloride is an organic compound with the molecular formula C6H3BrClNO4S and a molecular weight of 300.52 g/mol . It is a solid at room temperature and is known for its reactivity due to the presence of both nitro and sulfonyl chloride functional groups.
Preparation Methods
The synthesis of 3-Bromo-2-nitrobenzenesulphonyl chloride typically involves the sulfonylation of 3-bromo-2-nitrobenzene. One common method includes reacting 3-bromo-2-nitrobenzene with chlorosulfonic acid at elevated temperatures . The reaction conditions often involve temperatures ranging from 90°C to 120°C, followed by the addition of an inorganic acid chloride to complete the reaction .
Chemical Reactions Analysis
3-Bromo-2-nitrobenzenesulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Scientific Research Applications
3-Bromo-2-nitrobenzenesulphonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-nitrobenzenesulphonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nucleophile used . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
3-Bromo-2-nitrobenzenesulphonyl chloride can be compared with other sulfonyl chlorides and nitrobenzenes:
3-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the bromine atom, which can influence its reactivity and applications.
2-Nitrobenzenesulfonyl chloride: The position of the nitro group affects the compound’s reactivity and the types of reactions it undergoes.
4-Bromo-2-nitrobenzenesulfonyl chloride: The position of the bromine atom can lead to different reactivity patterns and applications.
These comparisons highlight the unique reactivity and applications of this compound due to the specific positioning of its functional groups.
Properties
IUPAC Name |
3-bromo-2-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTXKHVLNFSTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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